molecular formula C19H11N3O2S B011029 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole CAS No. 103897-17-2

2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole

Cat. No. B011029
CAS RN: 103897-17-2
M. Wt: 345.4 g/mol
InChI Key: KAXHLAWYOJLEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole, also known as BC-11, is a small molecule with potential applications in the field of cancer research. BC-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is not fully understood, but it is thought to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and proliferation, and its overexpression has been linked to cancer progression. By inhibiting CK2, this compound may prevent cancer cells from dividing and proliferating, leading to reduced tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme chitinase, which is involved in inflammation and immune response. This compound has also been shown to inhibit the growth of the malaria parasite, making it a potential candidate for the development of new anti-malarial drugs.

Advantages and Limitations for Lab Experiments

One advantage of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Another potential direction is the study of this compound's effects on other diseases and conditions, such as inflammation and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole involves several steps, including the condensation of 2-aminobenzimidazole with ethyl cyanoacetate, followed by the addition of benzoyl chloride and sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor effects of this compound, with reduced tumor growth observed in mouse models of breast and lung cancer.

properties

CAS RN

103897-17-2

Molecular Formula

C19H11N3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-cyano-1-oxopyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H11N3O2S/c20-11-13-10-14(21-17(23)12-6-2-1-3-7-12)18(24)22-15-8-4-5-9-16(15)25-19(13)22/h1-10H,(H,21,23)

InChI Key

KAXHLAWYOJLEFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N

Other CAS RN

103897-17-2

synonyms

2-benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole
BCOPB

Origin of Product

United States

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